molecular formula C15H15ClFN3OS B2738537 2-chloro-4-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1795477-45-0

2-chloro-4-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No. B2738537
CAS RN: 1795477-45-0
M. Wt: 339.81
InChI Key: BPEPTHBAHFZBRJ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B cell receptor signaling pathway and is involved in the development and activation of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B cell-related disorders.

Scientific Research Applications

Radiosynthesis of Tracers for Clinical Applications

The automated radiosynthesis of radiotracers, such as [18F]FMISO and [18F]PM-PBB3, showcases the application of fluorinated compounds in clinical imaging, specifically for imaging hypoxia and tau pathology in diseases like cancer and Alzheimer's. These tracers are synthesized via 18F-fluoroalkylation, demonstrating the critical role of fluorine in enhancing the diagnostic capabilities of PET imaging techniques (Takayuki Ohkubo et al., 2021).

Antimicrobial and Anticancer Compounds

Novel cyclic systems derived from thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have shown significant cytotoxic activity against various cancer cell lines. This research underscores the potential of such compounds in developing new anticancer treatments, illustrating the broad applicability of benzamide derivatives in medicinal chemistry (F. Adhami et al., 2014).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of novel compounds, such as aromatic polyimides derived from thiophenyl-substituted benzidines, emphasizes the importance of structural modifications in creating materials with desirable properties like high refractive indices, small birefringence, and good thermomechanical stabilities. These materials have applications in optics and electronics, showcasing the intersection of organic chemistry and material science (P. Tapaswi et al., 2015).

Discovery of Antimycobacterial Agents

The synthesis and evaluation of fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity represent another facet of scientific research applications. These studies contribute to the ongoing search for new treatments against resistant strains of tuberculosis, highlighting the role of fluorination in enhancing the biological activity of pharmaceutical compounds (B. Sathe et al., 2011).

Molecular Docking and Screening for Drug Discovery

Research involving the synthesis, molecular docking, and in vitro screening of new compounds, such as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, demonstrates the integration of computational and experimental methodologies in drug discovery. These approaches enable the identification of compounds with potential antimicrobial and antioxidant activities, further expanding the chemical space explored for therapeutic development (E. M. Flefel et al., 2018).

properties

IUPAC Name

2-chloro-4-fluoro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3OS/c16-13-8-10(17)3-4-12(13)14(21)19-9-11-2-1-6-20(11)15-18-5-7-22-15/h3-5,7-8,11H,1-2,6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEPTHBAHFZBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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